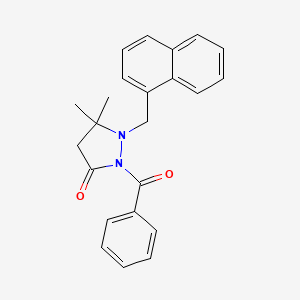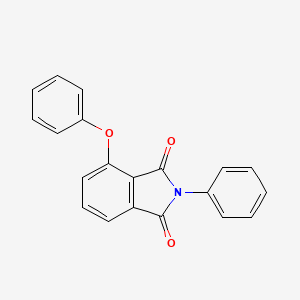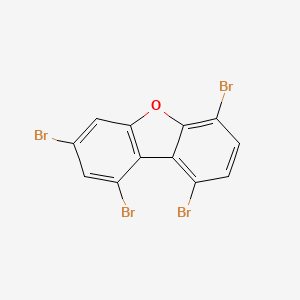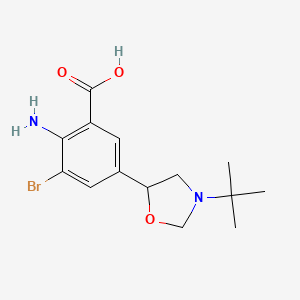
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone core with a benzoyl group and a naphthalen-1-ylmethyl substituent, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one typically involves the reaction of 5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted pyrazolidinones with varied functional groups.
Applications De Recherche Scientifique
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The benzoyl and naphthalen-1-ylmethyl groups play crucial roles in binding to target proteins and influencing their activity .
Comparaison Avec Des Composés Similaires
- 1-Benzoyl-2-benzyl-5,5-dimethyl-pyrazolidin-3-one
- 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
Comparison: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is unique due to its naphthalen-1-ylmethyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
915973-17-0 |
|---|---|
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(2)15-21(26)25(22(27)18-10-4-3-5-11-18)24(23)16-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3 |
Clé InChI |
BGFGGBNOMPEGHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(N1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)



![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)

![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
